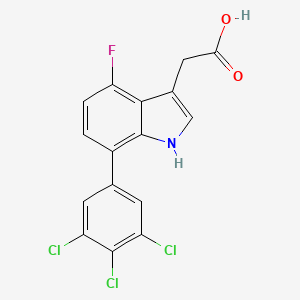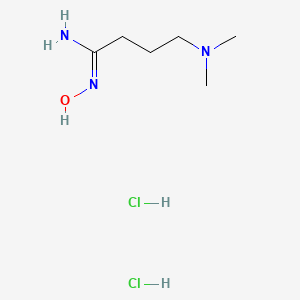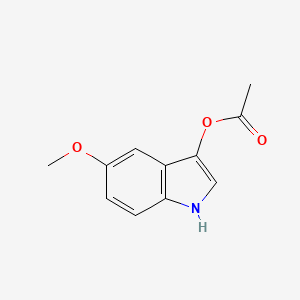
1H-Indol-3-ol, 5-methoxy-, 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-3-ol, 5-methoxy-, 3-acetate is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, specifically, features a methoxy group at the 5-position and an acetate group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indol-3-ol, 5-methoxy-, 3-acetate can be achieved through several synthetic routes. One common method involves the Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base. The acetate group is typically added through esterification using acetic anhydride and a base .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This includes using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
1H-Indol-3-ol, 5-methoxy-, 3-acetate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indol-3-ol, 5-methoxy-, 3-acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indol-3-ol, 5-methoxy-, 3-acetate involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
1H-Indol-3-ol, 5-methoxy-, 3-acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Methoxyindole-3-acetic acid: Similar in structure but with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(5-methoxy-1H-indol-3-yl) acetate |
InChI |
InChI=1S/C11H11NO3/c1-7(13)15-11-6-12-10-4-3-8(14-2)5-9(10)11/h3-6,12H,1-2H3 |
InChI Key |
VFWXIIHJAVJMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


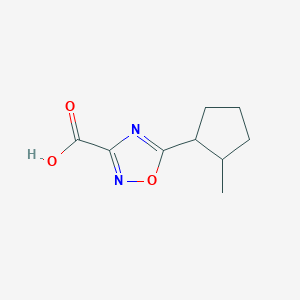
![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)

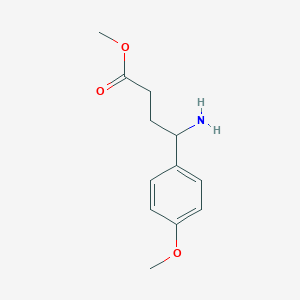
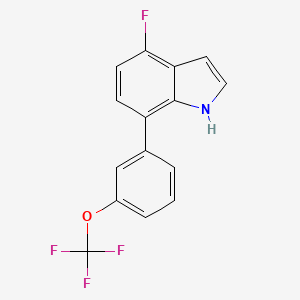
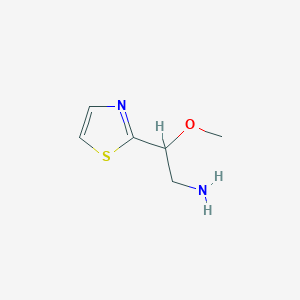
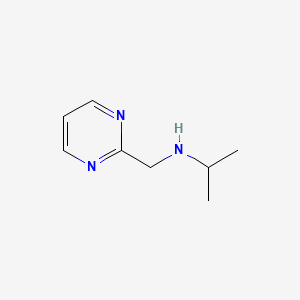
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
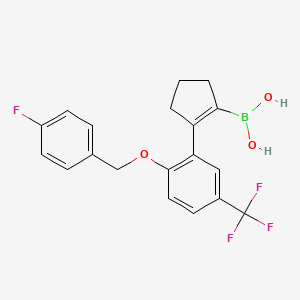
![(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242142.png)
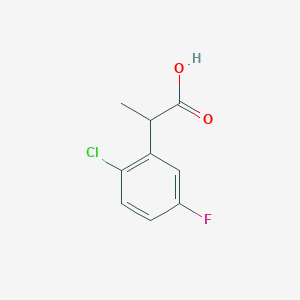
![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
